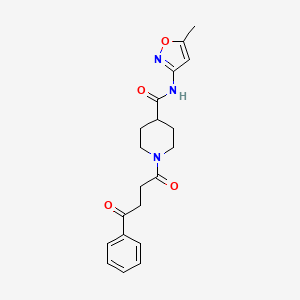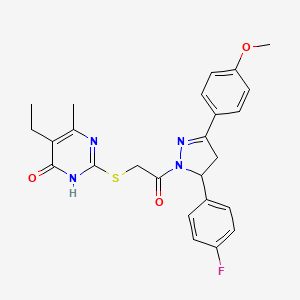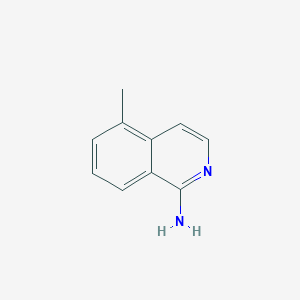
5-Methylisoquinolin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylisoquinolin-1-amine is a chemical compound that is part of the isoquinoline family, a group of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of closely related isoquinoline derivatives. These studies contribute to the broader understanding of the chemical behavior and synthetic pathways of isoquinoline compounds, which can be extrapolated to this compound.
Synthesis Analysis
The synthesis of isoquinoline derivatives is a topic of interest in the field of organic chemistry. The first paper describes a one-pot synthesis method for 1H-isochromenes and 1,2-dihydroisoquinolines using a multicomponent reaction followed by an intramolecular Wittig reaction . Although this paper does not specifically mention this compound, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Isoquinoline derivatives exhibit a wide range of molecular structures due to the versatility of the isoquinoline scaffold. The second paper discusses the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives through a rearrangement of 5-methyleneisoxazolidines . This study highlights the complex reactions that isoquinoline compounds can undergo, which may influence the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of isoquinoline derivatives is influenced by their molecular structure. The third paper presents the synthesis of 5-methyl-5H-pyrrolo[2,3-c]quinoline and 4-methyl-4H-pyrrolo[2,3-c]isoquinoline through a domino condensation-Heck cyclization . This indicates that isoquinoline derivatives, including this compound, may participate in various chemical reactions, such as condensations and cyclizations, to form complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are determined by their molecular structure. While the papers provided do not directly discuss the properties of this compound, the studies on related compounds suggest that it would exhibit properties typical of aromatic amines, such as basicity and potential for forming salts with acids. The synthesis methods described in the papers also imply that the compound may have good solubility in organic solvents, which is common for isoquinoline derivatives .
Safety and Hazards
Mécanisme D'action
Target of Action
This compound belongs to the isoquinoline family, and some isoquinoline derivatives have been found to interact with various receptors and enzymes . .
Mode of Action
As a member of the isoquinoline family, it may interact with its targets in a similar manner to other isoquinoline derivatives, potentially leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by 5-Methylisoquinolin-1-amine are currently unknown. Some isoquinoline derivatives have been found to affect various biochemical pathways , but the specific pathways influenced by this compound have not been identified
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound
Propriétés
IUPAC Name |
5-methylisoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-3-2-4-9-8(7)5-6-12-10(9)11/h2-6H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFBEJKHKJDXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1557045-33-6 |
Source


|
| Record name | 5-methylisoquinolin-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

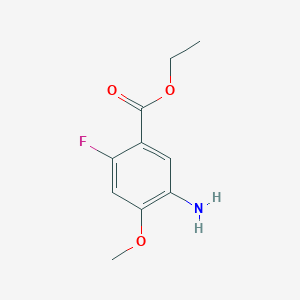
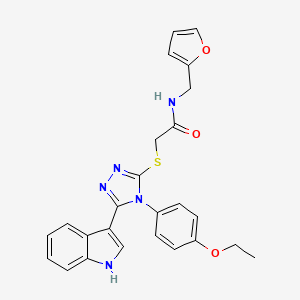

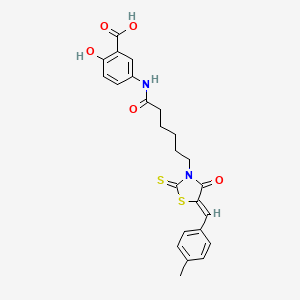

![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B3020184.png)
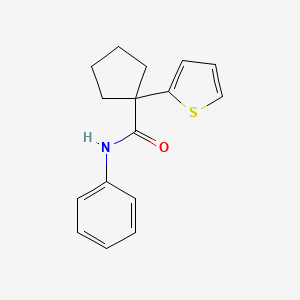
![N-[(oxolan-2-yl)methyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B3020187.png)


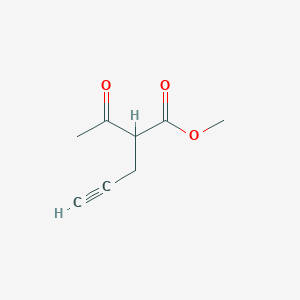
![N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B3020191.png)
